8-Ethyl-6,7-dimethylpteridine-2,4-dione

Description

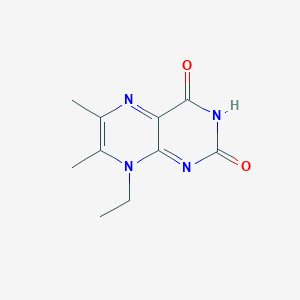

8-Ethyl-6,7-dimethylpteridine-2,4-dione is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure comprising fused pyrimidine and pyrazine rings. The compound features ethyl and methyl substituents at positions 8, 6, and 7, respectively, and two ketone groups at positions 2 and 3. Pteridine derivatives are often studied for their roles in biochemistry, such as enzyme cofactors (e.g., lumazines) or drug intermediates .

Properties

CAS No. |

13300-49-7 |

|---|---|

Molecular Formula |

C10H12N4O2 |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

8-ethyl-6,7-dimethylpteridine-2,4-dione |

InChI |

InChI=1S/C10H12N4O2/c1-4-14-6(3)5(2)11-7-8(14)12-10(16)13-9(7)15/h4H2,1-3H3,(H,13,15,16) |

InChI Key |

FNRPHKKIHSKBAA-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |

Canonical SMILES |

CCN1C(=C(N=C2C1=NC(=O)NC2=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6,7-Dimethyl-8-ribityllumazine

- Structure : Differs by the substitution of the 8-ethyl group with a ribityl (sugar alcohol) chain.

- Properties : The ribityl group enhances hydrophilicity, making this compound a precursor in riboflavin biosynthesis .

- Applications : Functions as a biosynthetic intermediate, unlike 8-ethyl-6,7-dimethylpteridine-2,4-dione, which lacks a polar side chain for enzymatic recognition.

8-(2-Hydroxyethyl)-3-methyl-6,7-diphenylpteridine-2,4-dione

6,7-Diethylpteridine Derivatives

Table 1: Comparison of Pteridine-2,4-dione Derivatives

| Compound | Substituents (Positions) | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | 8-Ethyl, 6,7-dimethyl | ~262.3* | Moderate hydrophobicity |

| 6,7-Dimethyl-8-ribityllumazine | 8-Ribityl, 6,7-dimethyl | ~372.4 | High polarity, biosynthetic role |

| 8-(2-Hydroxyethyl)-3-methyl-6,7-diphenyl | 8-Hydroxyethyl, 3-methyl, 6,7-diphenyl | ~406.4 | Enhanced solubility, steric hindrance |

| 2-Hydroxy-6,7-diethylpteridine | 2-Hydroxy, 6,7-diethyl | ~264.3 | Low solubility (0.15 mg/mL) |

*Estimated based on analogous structures.

Non-Pteridine Dione Derivatives

Imidazolidin-2,4-diones

- Structure : Five-membered ring with two ketones (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione).

- Synthesis : Achieved via Strecker synthesis (70–74% yield), contrasting with pteridine derivatives that typically require multi-step heterocyclic ring formation .

- Bioactivity : IM-3 exhibits CNS modulation, suggesting that pteridine diones may also have neurological applications if structurally optimized .

Pyran-2,4-diones

- Structure: Six-membered lactone ring with conjugated dione groups (e.g., bis-β-enamino-pyran-2,4-dione).

- Stability : Dominated by H...H and O...H interactions in crystal packing, whereas pteridines may rely on π-π stacking due to aromaticity .

- Electronic Properties : Higher dipole moments (e.g., 2a: 6.43 Debye) compared to planar pteridines, influencing solubility and reactivity .

Table 2: Comparison of Dione-Containing Heterocycles

| Compound Type | Example | Ring Size | Dipole Moment (Debye) | Key Interactions |

|---|---|---|---|---|

| Pteridine-2,4-dione | 8-Ethyl-6,7-dimethyl | Bicyclic | ~3–4* | π-π stacking |

| Imidazolidin-2,4-dione | IM-3 | 5-membered | Not reported | Hydrogen bonding |

| Pyran-2,4-dione | Bis-β-enamino derivative | 6-membered | 6.43 (Compound 2a) | H...H, O...H contacts |

*Theorized based on analogous structures.

Key Research Findings

Substituent Effects : Ethyl/methyl groups balance hydrophobicity and steric effects, while polar groups (e.g., ribityl or hydroxyethyl) enhance solubility but may complicate synthesis .

Biological Relevance : Imidazolidin-2,4-diones demonstrate CNS activity, suggesting pteridine analogs could be explored for similar pharmacological endpoints .

Synthetic Challenges : Pteridine derivatives require specialized heterocyclic synthesis methods, unlike imidazolidin-diones accessible via Strecker synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.